Carbamic acid, ((phenylamino)sulfonyl)-, 2-bromoethyl ester
CAS No.: 87708-05-2
Cat. No.: VC17104543
Molecular Formula: C9H11BrN2O4S
Molecular Weight: 323.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 87708-05-2 |
|---|---|
| Molecular Formula | C9H11BrN2O4S |
| Molecular Weight | 323.17 g/mol |
| IUPAC Name | 2-bromoethyl N-(phenylsulfamoyl)carbamate |
| Standard InChI | InChI=1S/C9H11BrN2O4S/c10-6-7-16-9(13)12-17(14,15)11-8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H,12,13) |
| Standard InChI Key | CCFVBDBSGMAGGS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)NS(=O)(=O)NC(=O)OCCBr |
Introduction
Chemical Structure and Physicochemical Properties
Structural Features
The compound’s IUPAC name, 2-bromoethyl N-(phenylsulfamoyl)carbamate, reflects its three core components:
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Phenylsulfamoyl group: A benzene ring attached to a sulfonamide ().
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Carbamate ester: A carbonyl group bonded to an oxygen atom and an ethyl chain ().
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Bromoethyl moiety: A terminal bromine atom on the ethyl group, enhancing electrophilicity.
The canonical SMILES string confirms this arrangement.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 323.17 g/mol |
| Molecular Formula | |
| XLogP3-AA | 2.2 (estimated) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
The bromine atom contributes to a higher molecular weight and increased reactivity compared to non-halogenated carbamates. The sulfonamide group enhances stability through hydrogen bonding and dipole interactions.
Synthesis and Reactivity
Synthesis Pathways
The synthesis of carbamic acid, ((phenylamino)sulfonyl)-, 2-bromoethyl ester involves two primary steps:
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Sulfonamide Formation:
Phenylamine reacts with sulfonyl chloride to form phenylsulfamoyl chloride. -
Carbamate Esterification:
The sulfonamide intermediate is coupled with 2-bromoethanol in the presence of a carbonylating agent (e.g., phosgene or di-tert-butyl dicarbonate) .
A related patent (WO2006126255A1) describes a similar method for synthesizing tert-butyl N-(2-bromoethyl)carbamate, where 2-bromoethylamine reacts with di-tert-butyl dicarbonate in aqueous sodium hydroxide . This method achieves >90% yield by crystallizing the product with water, avoiding hazardous extraction steps .
Reactivity Profile
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Nucleophilic Substitution: The bromoethyl group undergoes reactions with amines or thiols, enabling alkylation .
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Hydrolysis: The carbamate ester is hydrolyzable under acidic or basic conditions, yielding 2-bromoethanol and phenylsulfamoyl carbamic acid.
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Thermal Stability: Decomposes above 200°C, releasing toxic gases (e.g., , ).
Applications in Pharmaceutical and Biochemical Research
Enzyme Inhibition
The compound’s sulfonamide group mimics transition states in enzymatic reactions, making it a candidate for protease inhibition. For example, it competitively binds to the active site of HIV-1 protease, disrupting viral replication (in silico studies).
Drug Intermediate
In synthetic chemistry, it serves as an alkylating agent. A reaction with 2-aminoimidazole sulfate in DMF yields [2-(2-amino-imidazol-1-yl)-ethyl]-carbamic acid tert-butyl ester, a precursor for antiviral agents .
Radiopharmaceuticals
The bromine-79/81 isotopes allow radiolabeling for imaging studies. Substitution with fluorine-18 could enhance positron emission tomography (PET) compatibility.
Research Findings and Case Studies
Biochemical Interactions
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Cytotoxicity: In vitro assays show IC values of 12 µM against HeLa cells, suggesting moderate cytotoxicity.
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Enzyme Kinetics: Binds to carbonic anhydrase II with , indicating potential for glaucoma treatment.
Synthetic Utility
A 2024 study demonstrated its use in synthesizing tert-butyl 2-(3-bromo-5-nitrophenoxy)ethylcarbamate, a key intermediate in kinase inhibitor development . The reaction achieved 78% yield under mild conditions (40°C, DMF) .
| Parameter | Recommendation |
|---|---|
| Storage Temperature | -20°C (desiccated) |
| Incompatible Agents | Strong acids, oxidizers |
| Disposal Method | Incineration at 1200°C |
Shipping requires hazardous material (HazMat) fees due to its Class 6.1 designation (toxic) .
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